5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is a heterocyclic compound that features a unique structure combining a pyrrole ring with a dithiolo moiety and an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione typically involves the cycloaddition of polycyclic dithiolethiones to maleimides . The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione exerts its effects is not fully understood. it is believed to interact with molecular targets through its thione and iodophenyl groups, potentially affecting various biochemical pathways . Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione: Similar structure but with a bromine atom instead of iodine.
5-(4-Chlorophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione: Similar structure but with a chlorine atom instead of iodine.
5-(4-Methylphenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of the iodophenyl group in 5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione imparts unique reactivity and potential biological activity compared to its analogs with different substituents . This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
923275-89-2 |
---|---|
Molekularformel |
C11H6INS3 |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
5-(4-iodophenyl)-[1,3]dithiolo[4,5-c]pyrrole-2-thione |
InChI |
InChI=1S/C11H6INS3/c12-7-1-3-8(4-2-7)13-5-9-10(6-13)16-11(14)15-9/h1-6H |
InChI-Schlüssel |
HYRPQYSAGNLGDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C3C(=C2)SC(=S)S3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.